Biperiden

Catalog No.
S521354
CAS No.
514-65-8
M.F
C21H29NO
M. Wt
311.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden

CAS Number

514-65-8

Product Name

Biperiden

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Solubility

25.1 mg/L
Slightly soluble in ethanol; readily soluble in methanol
In water, 25.1 mg/L at 25 °C (est)
4.26e-03 g/L

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Description

The exact mass of the compound Biperiden is 311.2249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 mg/lslightly soluble in ethanol; readily soluble in methanolin water, 25.1 mg/l at 25 °c (est)4.26e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Biperiden in Parkinson's Disease Research

  • Anticholinergic Effects on Motor Symptoms

    One area of research investigates biperiden's anticholinergic properties. Parkinson's disease is characterized by a deficiency in the neurotransmitter dopamine. Anticholinergic medications can improve some motor symptoms of PD by creating a more balanced state between dopamine and acetylcholine in the brain . However, the effectiveness of biperiden for managing PD symptoms is considered limited compared to other medications like levodopa.

  • Management of Levodopa-Induced Dyskinesias (LID)

    While levodopa is the most effective treatment for PD, long-term use can lead to involuntary movements called LID. Some research has examined whether biperiden might help manage LID. Studies have shown mixed results, with some suggesting potential benefit and others finding limited efficacy .

Important Note

Due to the potential for side effects, particularly anticholinergic effects like confusion and dry mouth, biperiden is not a first-line treatment for PD.

Biperiden in Other Research Areas

Beyond PD, biperiden has been investigated in other scientific research areas:

  • Drug-Induced Parkinsonism

    Biperiden's potential to manage EPS caused by medications other than antipsychotics has also been explored .

  • Neuroleptic Malignant Syndrome (NMS)

    This is a rare but life-threatening reaction to antipsychotic medications. Some research suggests biperiden might be helpful in managing NMS, but more investigation is needed .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals

XLogP3

4.3

Exact Mass

311.2249

LogP

4.25
4.25 (LogP)
log Kow = 4.25
4.1

Appearance

Solid powder

Melting Point

114 °C
114.0 °C
101 °C
114°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0FRP6G56LD

Related CAS

1235-82-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunct in the therapy of all forms of parkinsonism and control of extrapyramidal disorders secondary to neuroleptic drug therapy.

Livertox Summary

Biperiden is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Biperiden has not been associated with serum enzyme elevations during treatment and must be a very rare cause of clinically apparent acute liver injury, if it occurs at all.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Biperiden is used for the adjunctive treatment of all forms of parkinsonian syndrome, in which it appears to be more effective in the postencephalitic and idiopathic than in the arteriosclerotic types. Biperiden usually relieves muscle rigidity, reduces sweating and salivation, and improves gait and, to a lesser extent, tremor. Biperiden also is used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions. Although it has been used as adjunctive therapy in the management of other disorders of the extrapyramidal system and of unrelated spastic conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries, the value of the drug in these conditions requires further investigation.
/EXPL THER/ To study the influence of antidotes on tabun-induced neurotoxicity, the rats were injected intramuscularly with organophosphate tabun. The efficacy of choice antidotal treatment consisting of acetylcholinesterase reactivator obidoxime and one of four anticholinergic drugs (atropine, benactyzine, biperiden, scopolamine) was compared. Testing of tabun-induced neurotoxicity progress was carried out using the method Functional observational battery. The experimental animals as well as controls were observed at 24 hours and 7 days following tabun or saline administration. The results were compared to the condition of animals without anticholinergic drug (oxime alone) and control rats that received physiological solution instead of tabun and treatment. Antidotal treatment involving centrally acting anticholinergic drugs (benactyzine, biperiden, scopolamine) showed significantly higher neuroprotective efficacy compared to antidotal treatment containing atropine.
/EXPL THER/ To study the influence of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment (the oxime HI-6 plus atropine) on soman-induced neurotoxicity, male albino rats were poisoned with a lethal dose of soman (54 (g/kg im; 100% of LD50 value) and observed at 24 hours and 7 days following soman challenge. The neurotoxicity of soman was evaluated using a Functional observational battery and an automatic measurement of motor activity. Pharmacological pretreatment as well as antidotal treatment were able to eliminate some of soman-induced neurotoxic effects observed at 24 hours following soman poisoning. The combination of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment was found to be more effective in the elimination of soman-induced neurotoxicity in rats at 24 hours following soman challenge in comparison with the administration of pharmacological pretreatment or antidotal treatment alone. To compare both pharmacological pretreatments, the combination of pyridostigmine with biperiden seems to be more efficacious to eliminate soman-induced signs of neurotoxicity than PANPAL. At 7 days following soman poisoning, the combination of pharmacological pretreatment involving pyridostigmine and biperiden with antidotal treatment was only able to completely eliminate soman-induced neurotoxic signs. Thus, our findings confirm that the combination of pharmacological pretreatment and antidotal treatment is able not only to protect the experimental animals from the lethal effects of soman, but also to eliminate most soman-induced signs of neurotoxicity in poisoned rats. The pharmacological pretreatment containing pyridostigmine and biperiden appears to be more efficacious to eliminate soman-induced neurotoxic sings than PANPAL.

Pharmacology

Biperiden is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, biperiden possesses nicotinolytic activity. The parenteral form of biperiden is an effective and reliable agent for the treatment of acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents. Akathisia, akinesia, dyskinetic tremors, rigor, oculogyric crisis, spasmodic torticollis, and profuse sweating are markedly reduced or eliminated. With parenteral biperiden, these drug-induced disturbances are rapidly brought under control.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA02 - Biperiden

Mechanism of Action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

5.42 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene

Other CAS

514-65-8
1235-82-1

Associated Chemicals

Biperiden hydrochloride; 1235-82-1

Wikipedia

Biperiden

Drug Warnings

Isolated instances of mental confusion, euphoria, agitation and disturbed behavior have been reported in susceptible patients. Also, the central anticholinergic syndrome can occur as an adverse reaction to properly prescribed anticholinergic medication, although it is more frequently due to overdosage. It may also result from concomitant administration of an anticholinergic agent and a drug that has secondary anticholinergic actions. Caution should be observed in patients with manifest glaucoma, though no prohibitive rise in intraocular pressure has been noted following either oral or parenteral administration. Patients with prostatism, epilepsy or cardiac arrhythmia should be given this drug with caution. Occasionally, drowsiness may occur, and patients who drive a car or operate any other potentially dangerous machinery should be warned of this possibility. As with other drugs action on the central nervous system, the consumption of alcohol should be avoided during Akineton therapy.
Biperiden should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with biperiden.
Adverse reactions to biperiden are mainly extensions of its anticholinergic effects. Dryness of the mouth and blurred vision are common and are dose related. GI disturbances may occur and can be alleviated by administering the drug with or after meals. Drowsiness, dizziness, and mental confusion occur less frequently. Transient psychotic reactions, euphoria or disorientation, agitation, disturbed behavior, urinary retention, and hematuria have been reported rarely. In some severe cases of parkinsonian syndrome, tremor may increase as spasticity is relieved. In addition, generalized choreiform movements have been reported in at least one patient with parkinsonian syndrome when biperiden was added to levodopa-carbidopa therapy. A reduction in rapid eye movement (REM) sleep, characterized by increased REM latency and decreased percentage of time spent in REM sleep, also has been reported.
It is not known whether biperiden is distributed into milk. Because many drugs are distributed into milk, biperiden should be used with caution in nursing women.
For more Drug Warnings (Complete) data for BIPERIDEN (8 total), please visit the HSDB record page.

Biological Half Life

A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, ... Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Analytic Laboratory Methods

Analyte: biperidin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in phosphoric acid; production of a green color
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in water and hydrochloric acid; addition of hydrochloric acid and mercuric chloride; formation of a white precipitate; or addition of bromine and formation of a yellow precipitate
For more Analytic Laboratory Methods (Complete) data for BIPERIDEN (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: biperidin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm
Analyte: biperidin; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Biperiden hydrochloride tablets should be stored in tight, light-resistant containers at 15-30 °C.

Interactions

In rats the pharmacokinetic interactions between the anticholinergic drug biperiden and [3(H)]quinuclidinyl benzylate ([3(H)]QNB) or [3(H)]N-methylscopolamine ([3(H)]NMS) is affected by the sequence in which the drugs are administered. Drug concentrations in various tissues were determined after intravenous administration of [3(H)]QNB or [3(H)]NMS (325 ng kg(-1)). Biperiden (6.4 mg kg(-1)) was administered either 5 min before, concomitantly with or 20 min after injection of [3(H)]QNB or [3(H)]NMS. When biperiden was administered concomitantly with or before [3(H)]QNB, distribution of [3(H)]QNB among the regions of the brain and other tissues was reduced; at 4 hr the ratio of the distribution of [3(H)]QNB for experimental animals to that for control animals ranged from 0.15 to 0.9. When biperiden was administered after [3(H)]QNB, the distribution of [3H]QNB in the brain and other tissues was significantly higher than for the other two treatments (P < 0.01). However, for [3(H)]NMS the sequence of administration had no effect on the distribution of the drug in the brain and other tissues except for the kidney. In-vitro, in crude synaptosomal membranes, the amount of [3(H)]QNB at 2 hr relative to the control concentration at equilibrium was 87% when biperiden was added before [3(H)]QNB and 56% when biperiden was added after [3(H)]QNB. In both instances the concentration of [3(H)]NMS reached equilibrium within 30 min. These findings suggest that the difference between the rate constant of association and dissociation at the possible site of action gives rise to the effect of the sequence of administration on the pharmacokinetic interaction.
Concomitant administration of biperiden with other drugs having anticholinergic effects (e.g., opiate agonists, phenothiazines and other antipsychotics, tricyclic antidepressants, quinidine, antihistamines) may increase the risk of adverse anticholinergic effects.
In order to find molecules affected by administration of an antipsychotic drug with an antimuscarinic drug, which is a common prescription used to prevent extrapyramidal adverse effects caused by the antipsychotic drugs, gene expression profiling in the frontal cortex was studied in mice. After 14 days of administration with 2 mg/kg haloperidol, a typical antipsychotic drug, and 2 mg/kg biperiden, a high-affinity antagonist for muscarinic receptors in the brain, approximately 500 mRNAs related to synaptic function were investigated. The levels of the mRNAs related to the ubiquitin-related systems were significantly reduced after the combined administration. However, the separate administration of either haloperidol or biperiden had little effect on the levels of the mRNAs. This result suggests that coadministration of haloperidol and biperiden specifically affects the ubiquitin-related system.

Dates

Modify: 2023-08-15

Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice

Paola Palombo, Sheila Antonagi Engi, Thais Suemi Yokoyama, Andréia Gomes Bezerra, Daniela Fernández Curado, Augusto Anésio, Rodrigo Molini Leão, Paulo Caleb Júnior de Lima Santos, Fábio Cardoso Cruz, José Carlos F Galduróz
PMID: 33346074   DOI: 10.1016/j.neulet.2020.135551

Abstract

Previous studies suggest that muscarinic cholinergic receptors might act upon the dopamine release in the mesolimbic system and alter drug-reinforcing values related to drug craving.
We examined the effects of systemic biperiden administration, a muscarinic cholinergic (M1/M4) receptor antagonist, on ethanol (dose of 2 g/Kg) conditioned place preference (CPP), neuronal activation, dopamine and its metabolites levels in the nucleus accumbens.
Thirty minutes before the ethanol-induced CPP test, mice received saline or biperiden at doses of 1.0, 5.0, or 10.0 mg/kg. The time spent in each compartment was recorded for 15 min. After the CPP protocol, animals were euthanized, and we investigated the activation of the nucleus accumbens by immunohistochemistry for Fos. We also quantified dopamine, homovanillic acid (HVA), and dihydroxyphenylacetic acid (DOPAC) levels in the nucleus accumbens by high-performance liquid chromatography (HPLC). Additionally, the rotarod was employed to evaluate the effects of biperiden on motor coordination.
Biperiden at different doses (1.0, 5.0, and 10.0 mg/kg) blocked the expression of ethanol-induced CPP. These biperiden doses increased the number of Fos-positive cells and the dopamine turnover in the nucleus accumbens. None of the doses affected the motor coordination evaluated by the rotarod.
Our results show that biperiden can modulate the effect of alcohol reward, and its mechanism of action may involve a change in dopamine and cholinergic mesolimbic neurotransmission.


[A case suspected of dystonia with marked cerebellar atrophy with torsion dystonia of the neck and cerebellar ataxia that developed during pharmacologic schizophrenia treatment]

Yumi Hoshino, Masashi Yamazaki, Yusuke Mochizuki, Hideo Makishita, Kunihiro Yoshida
PMID: 32641633   DOI: 10.5692/clinicalneurol.60.cn-001395

Abstract

A 46 year-old man with schizophrenia had taken several anti-psychotic drugs since 25 years of age. From ~35 years of age, he noticed occasional neck torsion to the left, and later an ataxic gait; both symptoms gradually worsened. On admission, the patient was taking olanzapine (5 mg/day) and biperiden hydrochloride (1 mg/day) because his schizophrenia was well controlled. His parents were not consanguineous, and there was no family history of neuropsychiatric diseases. On neurological examination, he showed mild cognitive impairment, saccadic eye pursuit with horizontal gaze nystagmus, mild dysarthria, dystonic posture and movement of the neck, incoordination of both hands, and an ataxic gait. Deep tendon reflexes were normal except for the patellar tendon reflex, which was exaggerated bilaterally. Pathological reflexes were negative and there was no sign of rigidity, sensory disturbance or autonomic dysfunction. Ophthalmological examinations detected thinning of the outer macula lutea in both eyes, indicative of macular dystrophy. After admission, all anti-psychotic drugs were ceased, but his dystonia was unchanged. Levodopa and trihexyphenidyl hydrochloride were not effective. General blood, urine and cerebrospinal fluid examinations showed no abnormalities. Brain MRI showed cerebellar atrophy and bilateral symmetrical thalamic lesions without brainstem atrophy or abnormal signals in the basal ganglia. I
-IMP SPECT also revealed a decreased blood flow in the cerebellum. Genetic screening, including whole exome sequencing conducted by the Initiative on Rare and Undiagnosed Disease identified no possible disease-causing variants. The patient's dystonia worsened and choreic movements manifested on his right hand and foot. We suspected dystonia with marked cerebellar atrophy (DYTCA), but could not exclude drug-induced dystonia. Macular dystrophy and bilateral thalamic lesions on brain MRI have not been previously described in DYTCA. Whether these features might be primarily associated with dystonia or cerebellar ataxia now remains to be determined.


Biperiden Selectively Impairs Verbal Episodic Memory in a Dose- and Time-Dependent Manner in Healthy Subjects

Laura Borghans, Anke Sambeth, Arjan Blokland
PMID: 31834098   DOI: 10.1097/JCP.0000000000001157

Abstract

Biperiden is a muscarinic antagonist that produces memory impairments without impairing attention or motor functions in healthy subjects. It has been suggested that a biperiden-induced memory deficit could model age- and dementia-related memory impairments. The goal of the current study was to determine the dose- and time-dependent effects of biperiden on cognition in healthy volunteers.
Twenty-one healthy volunteers participated in a placebo-controlled, 3-way, crossover study. After a baseline test, cognitive performance was tested at 3 time points after a single dose of biperiden 2 or 4 mg, or placebo. Episodic memory was measured using a 15-word verbal learning task (VLT). Furthermore, n-back tasks, a sustained attention to response task and a reaction time task were used, as well as subjective alertness and a side effects questionnaire. In addition, blood serum values and physiological measures were taken.
Biperiden decreased the number of words recalled in immediate and delayed recall of the VLT 90 minutes after drug intake. A dose-dependent impairment was found for the delayed recall, whereas the immediate recall was equally impaired by the 2 doses. Biperiden did not affect the performance on the VLT 4 hours after administration. Performance in the n-back task and the sustained attention to response task were not affected by biperiden at any time point. Both doses were well tolerated as reported side effects were mild at Tmax and were minimal at the other time points.
Biperiden exerts effects on episodic memory without negatively affecting other cognitive performance and behavioral measures that were assessed in this study. The data provide further evidence that biperiden has selective effects on cognition, even after a high dose.


Anti-Cholinergic Derangement of Cortical Metabolism on 18F-FDG PET in a Patient with Frontotemporal Lobar Degeneration Dementia: A Case of the TREDEM Registry

Maurizio Gallucci, Claudia Pallucca, Maria Elena Di Battista, Cristina Bergamelli, Vittorio Fiore, Franco Boccaletto, Michele Fiorini, Daniela Perra, Gianluigi Zanusso, Chiara Fenoglio, Maria Serpente, Daniela Galimberti, Laura Bonanni
PMID: 32144991   DOI: 10.3233/JAD-191290

Abstract

We present the case of a patient with an atypical course of frontotemporal lobar degeneration (FTLD) complicated by the use of an anticholinergic drug. A 70-year-old patient, followed by psychiatrists for depression and behavioral disorders, received a diagnosis of dementia with Lewy bodies (DLB) at another Center due to auditory hallucinations, gait impairment, and tendency to fall. He was then admitted to our Memory Clinic Unit for behavioral disturbances, such as delusional thinking, auditory hallucinations, and memory complaints. At that time, the patient's therapy included Lorazepam, Quetiapine, Promazine, and Biperiden. The latter was immediately suspended for the absence of extrapyramidal signs and to avoid the anticholinergic cognitive side effects. A 18F-FDG PET showed a derangement of cortical metabolism with diffusely reduced activity, and limited areas of hyperactivity involving lateral frontal and lateral temporal inferior regions bilaterally. The patient underwent a series of exams, including neuropsychological tests, 123I-MIBG scintigraphy, cerebrospinal fluid examination, and genetic analysis. A second 18F-FDG PET showed an extensive remodulation of metabolic activity: relative higher concentration of the tracer in the prefrontal and inferior temporal cortex was no more detectable. Similarly, the diffuse reduced metabolic activity could not be traced anymore. Nonetheless, the metabolic activity still appeared reduced in the frontal lobe, in the anterior cingulate bilaterally, and in the anterior part of the hemispheric fissure. Taken together, clinical and neuroimaging features would point to a FTLD-like form. Furthermore, the diagnostic work-up was likely confounded by the anticholinergic drug on 18F-FDG PET, highlighting the importance of carefully checking the patient's pharmacology during the diagnostic process.


Involuntary movements in an adolescent: what are the causes?

Ana Sofia Vaz, Nádia Brito, Lurdes Moura, Agostinho Fernandes
PMID: 31826904   DOI: 10.1136/bcr-2019-231398

Abstract

Involuntary movements can be a troublesome condition and represent a real challenge for emergency doctors, particularly for patients of paediatric age. We report a case of a 17-year-old boy with painful involuntary movements mostly affecting his mouth and lower limbs, but also the trunk. After reviewing the patient's history, it was revealed that the adolescent had had acute alcohol intoxication with severe acute agitation and therefore was given a single dose of 10 mg intravenous haloperidol. The concealment of the recent event posed serious difficulties in reaching the diagnosis. When the diagnosis of haloperidol-induced acute dystonia was made, 3 mg of intravenous biperiden was promptly administered with complete clinical resolution in 15 min.


Influence of muscarinic M

Claudia Vingerhoets, Geor Bakker, Anouk Schrantee, Marieke van der Pluijm, Oswald J N Bloemen, Liesbeth Reneman, Matthan Caan, Jan Booij, Therese A M J van Amelsvoort
PMID: 31252222   DOI: 10.1016/j.pscychresns.2019.06.005

Abstract

An increasing number of studies implicate the muscarinic cholinergic system in cognitive dysfunction associated with psychosis. This study examined the effect of muscarinic M
receptor modulation on anterior cingulate cortex (ACC) and striatal choline concentrations and the relation with cognitive performance, as well as functional connectivity of cognitive networks. Thirty medication-free subjects with a psychosis spectrum disorder and 30 gender, age and IQ-matched healthy control subjects underwent
H-proton magnetic resonance spectroscopy (
H-MRS) twice, once after placebo and once after a single dose of biperiden (M
receptor antagonist, 4 mg). A subset of 19 psychotic subjects and 28 controls underwent resting-state functional magnetic resonance imaging (rs-fMRI) as well. No significant differences were found in ACC and striatal choline levels, nor in functional connectivity, between the two groups after placebo. Moreover, M
antagonism did not significantly affect choline levels or functional connectivity. No correlations were found between choline levels and cognition as well as psychotic symptoms. Our findings do not support an association between the cholinergic system and cognition and psychotic symptoms. However, the lack of group differences in choline concentrations and functional connectivity, both after biperiden and placebo, may indicate that there were no severe cholinergic abnormalities present in our sample.


Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer

Leonie Konczalla, Daniel R Perez, Nadine Wenzel, Gerrit Wolters-Eisfeld, Clarissa Klemp, Johanna Lüddeke, Annika Wolski, Dirk Landschulze, Chris Meier, Anika Buchholz, Dichao Yao, Bianca T Hofmann, Julia K Graß, Sarah L Spriestersbach, Katharina Grupp, Udo Schumacher, Christian Betzel, Svetlana Kapis, Theresa Nuguid, Pablo Steinberg, Klaus Püschel, Guido Sauter, Maximillian Bockhorn, Faik G Uzunoglu, Jakob R Izbicki, Cenap Güngör, Alexander T El Gammal
PMID: 31291468   DOI: 10.1002/ijc.32567

Abstract

MALT1 is a key mediator of NF-κB signaling and a main driver of B-cell lymphomas. Remarkably, MALT1 is expressed in the majority of pancreatic ductal adenocarcinomas (PDACs) as well, but absent from normal exocrine pancreatic tissue. Following, MALT1 shows off to be a specific target in cancer cells of PDAC without affecting regular pancreatic cells. Therefore, we studied the impact of pharmacological MALT1 inhibition in pancreatic cancer and showed promising effects on tumor progression. Mepazine (Mep), a phenothiazine derivative, is a known potent MALT1 inhibitor. Newly, we described that biperiden (Bip) is a potent MALT1 inhibitor with even less pharmacological side effects. Thus, Bip is a promising drug leading to reduced proliferation and increased apoptosis in PDAC cells in vitro and in vivo. By compromising MALT1 activity, nuclear translocation of c-Rel is prevented. c-Rel is critical for NF-κB-dependent inhibition of apoptosis. Hence, off-label use of Bip or Mep represents a promising new therapeutic approach to PDAC treatment. Regularly, the Anticholinergicum Bip is used to treat neurological side effects of Phenothiazines, like extrapyramidal symptoms.


Blockade of muscarinic acetylcholine receptors facilitates motivated behaviour and rescues a model of antipsychotic-induced amotivation

Jonathan M Hailwood, Christopher J Heath, Benjamin U Phillips, Trevor W Robbins, Lisa M Saksida, Timothy J Bussey
PMID: 30478410   DOI: 10.1038/s41386-018-0281-8

Abstract

Disruptions to motivated behaviour are a highly prevalent and severe symptom in a number of neuropsychiatric and neurodegenerative disorders. Current treatment options for these disorders have little or no effect upon motivational impairments. We assessed the contribution of muscarinic acetylcholine receptors to motivated behaviour in mice, as a novel pharmacological target for motivational impairments. Touchscreen progressive ratio (PR) performance was facilitated by the nonselective muscarinic receptor antagonist scopolamine as well as the more subtype-selective antagonists biperiden (M1) and tropicamide (M4). However, scopolamine and tropicamide also produced increases in non-specific activity levels, whereas biperiden did not. A series of control tests suggests the effects of the mAChR antagonists were sensitive to changes in reward value and not driven by changes in satiety, motor fatigue, appetite or perseveration. Subsequently, a sub-effective dose of biperiden was able to facilitate the effects of amphetamine upon PR performance, suggesting an ability to enhance dopaminergic function. Both biperiden and scopolamine were also able to reverse a haloperidol-induced deficit in PR performance, however only biperiden was able to rescue the deficit in effort-related choice (ERC) performance. Taken together, these data suggest that the M1 mAChR may be a novel target for the pharmacological enhancement of effort exertion and consequent rescue of motivational impairments. Conversely, M4 receptors may inadvertently modulate effort exertion through regulation of general locomotor activity levels.


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